Benzenemethanamine, N-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-(3-methyl-2-butenyl)- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to a methanamine group, which is further substituted with a 3-methyl-2-butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of benzenemethanamine with 3-methyl-2-butenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce the corresponding amines. Substitution reactions can lead to a variety of substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, N-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of the 3-methyl-2-butenyl group.
Benzenemethanamine, 3-methyl-: This compound features a methyl group on the benzene ring, differing from the 3-methyl-2-butenyl substitution.
Benzenemethanamine, 2-methyl-: Similar to the 3-methyl derivative but with the methyl group in the 2-position on the benzene ring.
Uniqueness
Benzenemethanamine, N-(3-methyl-2-butenyl)- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61907-84-4 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-benzyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3 |
InChI Key |
SQKLIAQJTALAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.